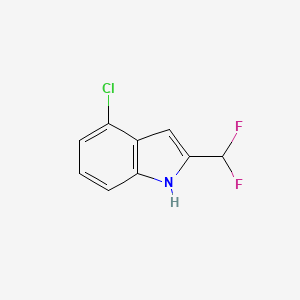
tert-Butyl 2-(pyrimidin-5-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(pyrimidin-5-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pyrimidine moiety and a tert-butyl ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(pyrimidin-5-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions using pyrimidine derivatives and suitable leaving groups.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Purification of the final product using techniques like crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(pyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine or pyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced piperidine or pyrimidine derivatives.
Substitution Products: Functionalized piperidine or pyrimidine derivatives with various substituents.
Applications De Recherche Scientifique
tert-Butyl 2-(pyrimidin-5-yl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its potential bioactivity.
Chemical Biology: Utilized in chemical biology for the development of probes and tools to study cellular processes.
Industrial Applications: Used in the synthesis of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(pyrimidin-5-yl)piperidine-1-carboxylate depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 2-(pyrimidin-4-yl)piperidine-1-carboxylate
- tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(pyrimidin-5-yl)piperidine-1-carboxylate is unique due to the specific positioning of the pyrimidine moiety at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature may confer distinct binding properties and selectivity towards certain biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
tert-butyl 2-pyrimidin-5-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-5-4-6-12(17)11-8-15-10-16-9-11/h8-10,12H,4-7H2,1-3H3 |
Clé InChI |
MGWYLMWQTPQNPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





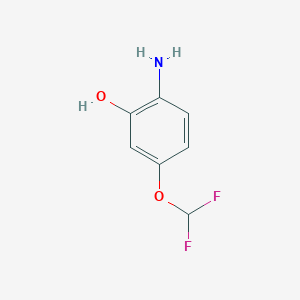
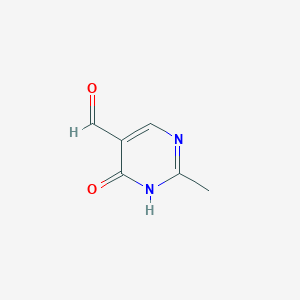
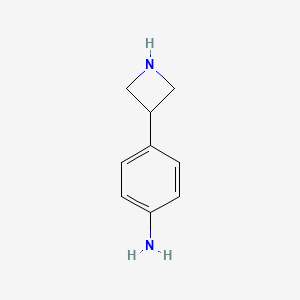

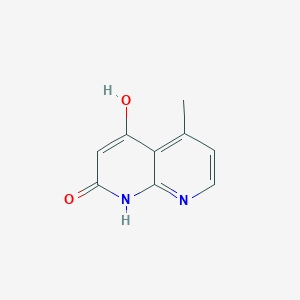
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
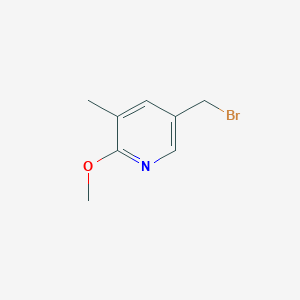
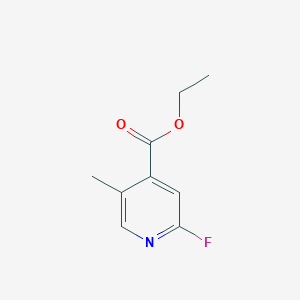
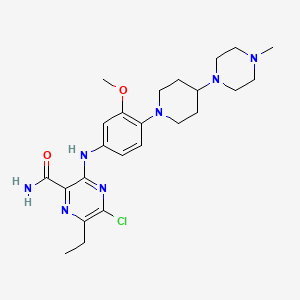
![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)
